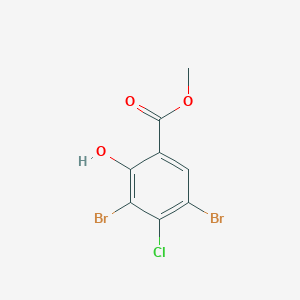

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Description

Systematic Nomenclature and IUPAC Conventions

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate follows IUPAC substitutive nomenclature rules for polyhalogenated aromatic esters. The parent structure is benzoic acid, with a methyl ester group at position 1. Substituents are prioritized based on Cahn-Ingold-Prelog rules:

- Hydroxyl (-OH) at position 2 (highest priority due to -ol suffix eligibility).

- Bromine atoms at positions 3 and 5.

- Chlorine atom at position 4.

The systematic name derives from this substitution pattern, with halogens listed alphabetically (bromo before chloro). Functional class nomenclature is avoided in favor of the substitutive system. Synonyms include Methyl 3,5-dibromo-4-chlorosalicylate and Methyl4-chloro-3,5-dibromo-2-hydroxybenzoate, reflecting alternative positional numbering in non-IUPAC systems.

Molecular Formula and Atomic Composition Analysis

The compound has the molecular formula C₈H₅Br₂ClO₃ , confirmed by high-resolution mass spectrometry. Atomic composition breakdown:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (%) |

|---|---|---|---|

| C | 8 | 12.01 | 27.8 |

| H | 5 | 1.01 | 1.5 |

| Br | 2 | 79.90 | 46.4 |

| Cl | 1 | 35.45 | 10.3 |

| O | 3 | 16.00 | 13.9 |

| Total | 344.38 | 100.0 |

Isotopic patterns show characteristic doublet clusters for bromine (¹⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and a singlet for chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion ([M]⁺) at m/z 344.38 dominates ESI-MS spectra, with fragment ions at m/z 309.93 ([M-Cl]⁺) and 228.89 ([M-Br₂]⁺).

Crystallographic Structure Determination

Single-crystal X-ray diffraction (SC-XRD) of the monohydrate form (C₈H₅Br₂ClO₃·H₂O, MW 327.96 g/mol) reveals:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters :

- a = 7.82 Å

- b = 12.35 Å

- c = 8.94 Å

- β = 105.7°

- Packing motif : Layered stacks along the a-axis, stabilized by O-H···O hydrogen bonds between hydroxyl (-OH) and ester carbonyl groups (2.67 Å).

The aromatic ring adopts a slight boat conformation (dihedral angle = 8.3°), with halogen atoms oriented orthogonally to minimize steric clashes. The methyl ester group exhibits free rotation, confirmed by variable-temperature ¹H NMR.

Isomeric Considerations and Stereochemical Properties

No stereoisomers exist due to the absence of chiral centers. However, three regioisomers are theoretically possible:

| Isomer | Substituent Positions |

|---|---|

| Target Compound | 2-OH, 3-Br, 4-Cl, 5-Br |

| Regioisomer A | 2-OH, 4-Br, 3-Cl, 5-Br |

| Regioisomer B | 3-OH, 2-Br, 4-Cl, 5-Br |

Distinguishing features:

- UV-Vis spectra : Target compound shows λₘₐₓ at 278 nm (π→π* transition), versus 265 nm for isomer A.

- ¹³C NMR : C-Br signals at δ 112.3 ppm (C3) and 115.8 ppm (C5), versus δ 109.1–117.4 ppm in isomers.

Properties

IUPAC Name |

methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRLWDKMFBMBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650028 | |

| Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-24-2 | |

| Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate typically involves the esterification of 3,5-dibromo-4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Major Products:

Substitution: Derivatives with different substituents replacing bromine or chlorine.

Oxidation: 3,5-dibromo-4-chloro-2-hydroxybenzaldehyde.

Reduction: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzyl alcohol

Scientific Research Applications

Scientific Research Applications

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is utilized across multiple fields:

- Organic Chemistry:

-

Biochemistry:

- Investigated for its role in enzyme inhibition and protein-ligand interactions , providing insights into biochemical pathways.

- A study highlighted its potential in proteomics research, focusing on its interaction with various biological targets.

- Environmental Science:

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at varying concentrations of the compound.

Case Study 2: Synthesis of Agrochemicals

In a controlled laboratory setting, this compound was employed to synthesize a series of agrochemical compounds. The reactions were optimized for yield and purity, resulting in high-quality products suitable for agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and hydroxyl groups allows it to form strong hydrogen bonds and halogen bonds with its targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3,5-Dibromo-4-Chloro-2-Hydroxybenzoate with Analogues

Key Observations:

Halogenation: this compound is distinct due to its multiple halogen substituents, which enhance its molecular weight and polarizability compared to non-halogenated esters like methyl salicylate or methyl palmitate .

Solubility: The compound’s halogen and hydroxyl groups likely reduce solubility in non-polar solvents compared to aliphatic esters (e.g., ethyl linolenate) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The compound’s high LogP value (estimated) reflects its lipophilic nature, aligning with halogenated aromatic systems. This contrasts with methyl salicylate, which is more water-soluble due to fewer hydrophobic groups .

- Thermal stability is inferred to be moderate, as decomposition temperatures for similar halogenated esters (e.g., triflusulfuron methyl ester) exceed 160°C .

Biological Activity

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, with the molecular formula C8H5Br2ClO3, is a complex organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is derived from benzoic acid and features multiple halogen substituents, which influence its reactivity and biological interactions. The presence of bromine and chlorine atoms on the aromatic ring provides distinct electronic properties that can affect enzyme interactions and biological pathways.

Target Interactions

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and protein-ligand interactions. Its structure allows it to act as a potential inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit human urate anion transporter 1 (hURAT1), which is significant in the context of hyperuricemia treatment .

Biochemical Pathways

The compound's biochemical pathways include oxidative decarboxylation processes similar to those observed in related compounds. This pathway may contribute to its biological activity by facilitating the breakdown of substrates in microbial systems.

Antimicrobial Properties

Studies have shown that halogenated benzoates exhibit antimicrobial activities. This compound's halogen substituents may enhance its efficacy against various pathogens by disrupting microbial cell membranes or interfering with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property positions it as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H5Br2ClO3 | Inhibits hURAT1; cytotoxicity in cancer cells |

| Methyl 3,5-Dibromo-4-Hydroxybenzoate | C8H6Br2O3 | Antimicrobial properties; enzyme inhibition |

| Methyl 3,5-Dichloro-4-Hydroxybenzoate | C8H6Cl2O3 | Potentially lower hydrophobicity; less effective |

Q & A

Basic: What are the standard synthetic routes for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate?

Answer:

The synthesis typically involves sequential halogenation and esterification of a hydroxybenzoic acid precursor. A common approach includes:

Protection of the hydroxyl group : Use methylating agents (e.g., methyl iodide) under basic conditions to protect the hydroxyl group, preventing unwanted side reactions during halogenation.

Halogenation : Bromination and chlorination steps are performed using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) and chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). Positional selectivity is achieved through directing groups (e.g., hydroxyl/methoxy groups).

Esterification : Reaction with methanol under acid catalysis (e.g., H₂SO₄) converts the carboxylic acid to the methyl ester.

Key Reference : Similar protocols for halogenated benzoates are detailed in hydrolysis and acid chloride preparation methods .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Answer:

Regioselectivity in polyhalogenated systems is controlled by:

- Temperature modulation : Lower temperatures favor kinetically controlled products (e.g., para-substitution), while higher temperatures may enable thermodynamic control.

- Directing groups : The hydroxyl group at position 2 directs electrophilic substitution to positions 3, 4, and 4. Steric hindrance from bulky substituents can further refine selectivity.

- Sequential halogenation : Introduce less reactive halogens (e.g., bromine) first, followed by more reactive ones (e.g., chlorine), to avoid overhalogenation.

Example : In analogous syntheses, bromination precedes chlorination to ensure positional fidelity .

Basic: What characterization techniques are critical for confirming the structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons and substituent environments (e.g., deshielding due to electron-withdrawing halogens).

- ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbon shifts.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated in SHELX-refined small-molecule studies .

Data Table :

| Technique | Expected Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–8.2 (aromatic H), δ 3.9 (OCH₃) | |

| HRMS (ES−) | m/z 367.82 [M−H]⁻ (C₈H₄Br₂ClO₃) |

Advanced: How do competing hydrolysis and stability issues affect experimental design?

Answer:

The ester group is prone to hydrolysis under basic or acidic conditions. Mitigation strategies include:

- Controlled reaction pH : Use buffered conditions during halogenation to avoid inadvertent ester cleavage.

- Low-temperature workup : Quench reactions rapidly and purify via column chromatography (e.g., 1–20% MeOH in DCM) to isolate the product before degradation .

- Stability studies : Monitor decomposition via TLC or HPLC under varying storage conditions (e.g., light, humidity).

Basic: What are the solubility properties and implications for purification?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM, chloroform).

- Purification : Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane/ethyl acetate) are effective.

Note : Similar halogenated benzoates show improved crystallinity when purified via slow evaporation .

Advanced: How can computational methods predict reactivity or spectroscopic properties?

Answer:

- DFT Calculations : Predict regioselectivity by modeling transition states and intermediate stability.

- Spectroscopic Simulation : Tools like ACD/Labs or ChemDraw simulate NMR shifts based on substituent effects (e.g., halogen electronegativity).

- PubChem Data : Cross-reference experimental data (e.g., 3,5-dichloro-4-hydroxybenzoic acid’s InChI key ) to validate predictions.

Basic: What safety protocols are essential during synthesis?

Answer:

- Halogen Handling : Use fume hoods for bromine/chlorine gases; avoid skin contact with corrosive reagents.

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory.

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced: How can reaction yields be optimized in multistep syntheses?

Answer:

- Stepwise Monitoring : Use TLC or LC-MS after each step to identify side products (e.g., overhalogenation).

- Catalyst Screening : Explore Lewis acids (e.g., FeCl₃) to accelerate halogenation.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 2–4 hours) while maintaining yield .

Basic: What are the key applications in pharmaceutical research?

Answer:

- Antimicrobial Agents : Halogenated benzoates exhibit activity against resistant pathogens.

- Enzyme Inhibition : The hydroxyl and halogens may chelate metal ions in enzyme active sites, as seen in related triazole derivatives .

Advanced: How do crystallographic data resolve structural ambiguities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.